molecular formula C9H16N4O B2788023 5-Amino-N-ethyl-1-isopropyl-1H-pyrazole-4-carboxamide CAS No. 1876287-16-9

5-Amino-N-ethyl-1-isopropyl-1H-pyrazole-4-carboxamide

Cat. No.: B2788023
CAS No.: 1876287-16-9
M. Wt: 196.254
InChI Key: SHXWISJEBCDWKM-UHFFFAOYSA-N
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Description

5-Amino-N-ethyl-1-isopropyl-1H-pyrazole-4-carboxamide is a compound characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. This compound belongs to the pyrazole family, which is known for its versatile applications in various fields, including medicine and agriculture . The molecular formula of this compound is C9H16N4O, and it has a molecular weight of 196.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-ethyl-1-isopropyl-1H-pyrazole-4-carboxamide typically involves the condensation of 1,3-diketones with hydrazine derivatives. One common method includes the use of transition-metal catalysts and photoredox reactions . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions for several hours .

Industrial Production Methods

Industrial production of this compound may utilize one-pot multicomponent processes, which are efficient and cost-effective. These methods often employ novel reactants and innovative reaction types to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-ethyl-1-isopropyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, alkyl halides, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Amino-N-ethyl-1-isopropyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-N-ethyl-1-isopropyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

5-Amino-N-ethyl-1-isopropyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-amino-N-ethyl-1-propan-2-ylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-4-11-9(14)7-5-12-13(6(2)3)8(7)10/h5-6H,4,10H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXWISJEBCDWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(N(N=C1)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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